2-(Dimethylamino)benzoyl chloride

Catalog No.
S8989634
CAS No.
64109-38-2
M.F
C9H10ClNO
M. Wt
183.63 g/mol
Availability
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2-(Dimethylamino)benzoyl chloride

CAS Number

64109-38-2

Product Name

2-(Dimethylamino)benzoyl chloride

IUPAC Name

2-(dimethylamino)benzoyl chloride

Molecular Formula

C9H10ClNO

Molecular Weight

183.63 g/mol

InChI

InChI=1S/C9H10ClNO/c1-11(2)8-6-4-3-5-7(8)9(10)12/h3-6H,1-2H3

InChI Key

TWAOVIVEUFBAHK-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=CC=C1C(=O)Cl

2-(Dimethylamino)benzoyl chloride is an organic compound characterized by its molecular formula C9H10ClNOC_9H_{10}ClNO and a molecular weight of approximately 183.63 g/mol. This compound features a benzoyl group with a dimethylamino substituent and is known for its reactivity due to the presence of the acyl chloride functional group. It is typically utilized in various chemical synthesis processes, particularly in the production of pharmaceuticals and agrochemicals .

, primarily due to its electrophilic nature. Key reactions include:

  • Nucleophilic Acyl Substitution: The acyl chloride can react with nucleophiles such as amines or alcohols, leading to the formation of amides or esters, respectively.
  • Formation of Benzamide Derivatives: Upon reaction with primary or secondary amines, it yields corresponding benzamide derivatives.
  • Hydrolysis: In the presence of water, 2-(Dimethylamino)benzoyl chloride can hydrolyze to form 2-(dimethylamino)benzoic acid and hydrochloric acid .

While specific biological activities of 2-(Dimethylamino)benzoyl chloride are not extensively documented, compounds with similar structures often exhibit significant pharmacological properties. For instance, derivatives of benzoyl chlorides are known to possess antimicrobial and anti-inflammatory activities. The dimethylamino group may enhance lipophilicity, potentially increasing membrane permeability and biological activity .

Several methods exist for synthesizing 2-(Dimethylamino)benzoyl chloride:

  • Reaction of Dimethylaminobenzoic Acid with Thionyl Chloride: This method involves converting dimethylaminobenzoic acid into its acyl chloride form using thionyl chloride.
    C9H11NO+SOCl2C9H10ClNO+SO2+HCl\text{C}_9\text{H}_{11}\text{NO}+\text{SOCl}_2\rightarrow \text{C}_9\text{H}_{10}\text{ClNO}+\text{SO}_2+\text{HCl}
  • Direct Chlorination: Another approach involves chlorinating 2-(dimethylamino)benzoic acid using reagents like phosphorus pentachloride under controlled conditions .

The primary applications of 2-(Dimethylamino)benzoyl chloride include:

  • Pharmaceutical Intermediate: It serves as a key intermediate in the synthesis of various pharmaceutical compounds.
  • Agrochemical Production: Utilized in creating herbicides and pesticides.
  • Polymer Chemistry: Acts as a coupling agent in the synthesis of polymers and resins .

Interaction studies involving 2-(Dimethylamino)benzoyl chloride focus on its reactivity with biological molecules. For example, studies may explore how it interacts with proteins or nucleic acids, influencing drug design and development. Understanding these interactions can help in predicting the compound's behavior in biological systems and its potential therapeutic effects .

Several compounds share structural similarities with 2-(Dimethylamino)benzoyl chloride, including:

Compound NameMolecular FormulaUnique Features
2-(Dimethylamino)benzoic acidC9H11N OContains a carboxylic acid group
N,N-DimethylbenzamideC9H11N OLacks the chlorine atom
Benzoyl chlorideC7H5ClOSimple acyl halide without dimethylamine
4-(Dimethylamino)benzoic acidC9H11N OSubstituent at the para position

Uniqueness: The presence of both a dimethylamino group and an acyl chloride functionality makes 2-(Dimethylamino)benzoyl chloride particularly reactive and versatile compared to other similar compounds. Its ability to undergo nucleophilic substitution reactions allows for diverse applications in synthetic chemistry that may not be possible with simpler derivatives .

Systematic Nomenclature and Synonyms

The IUPAC name for this compound is 2-(dimethylamino)benzoyl chloride, reflecting the dimethylamino group (-N(CH₃)₂) at the ortho position relative to the acyl chloride (-COCl) moiety. Alternative synonyms include:

  • 2-Dimethylaminobenzoic acid chloride
  • N,N-Dimethylaminobenzoyl chloride
  • 2-(Dimethylcarbamoyl)benzene-1-carbonyl chloride.

The compound’s CAS registry number, 64109-38-2, ensures unambiguous identification across chemical databases.

Molecular Structure and Substituent Effects

The molecular formula C₉H₁₀ClNO corresponds to a molar mass of 183.635 g/mol. Key structural features include:

  • A benzene ring with a dimethylamino group at the ortho position and an acyl chloride group at the adjacent position.
  • The electron-donating dimethylamino group activates the ring toward electrophilic substitution but introduces steric hindrance due to its proximity to the reactive acyl chloride.
Molecular PropertyValue
Molecular FormulaC₉H₁₀ClNO
Molecular Weight (g/mol)183.635
Exact Mass (g/mol)183.045
Topological Polar Surface Area (Ų)20.31
LogP (Octanol-Water)2.13

The ortho-substitution pattern results in intramolecular hydrogen bonding between the acyl chloride oxygen and the dimethylamino hydrogen, stabilizing the molecule in specific conformations.

Crystallographic Data and Conformational Analysis

No crystallographic data for 2-(dimethylamino)benzoyl chloride are reported in the literature. However, studies on analogous compounds, such as 4-(dimethylamino)benzaldehyde, reveal that dimethylamino groups adopt planar configurations to maximize conjugation with aromatic systems. For 2-(dimethylamino)benzoyl chloride, steric interactions between the dimethylamino and acyl chloride groups likely force the molecule into a non-planar conformation, reducing π-orbital overlap and altering reactivity.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR:
    • Aromatic protons (ortho to -N(CH₃)₂ and -COCl): δ 7.2–7.5 ppm (multiplet, 4H).
    • Dimethylamino protons: δ 2.8–3.0 ppm (singlet, 6H).
  • ¹³C NMR:
    • Carbonyl carbon (COCl): δ 168–170 ppm.
    • Aromatic carbons: δ 115–150 ppm, influenced by substituent electronic effects.

Infrared (IR) Spectroscopy

  • C=O Stretch: Strong absorption at 1770–1810 cm⁻¹, characteristic of acyl chlorides.
  • N-CH₃ Stretches: Bands at 2800–2850 cm⁻¹ for symmetric and asymmetric C-H vibrations.

Mass Spectrometry (MS)

  • Molecular Ion Peak: m/z 183.045 (calculated for C₉H₁₀ClNO).
  • Fragmentation Patterns:
    • Loss of Cl (m/z 148.07).
    • Cleavage of the COCl group (m/z 121.06).

Traditional Synthesis Routes from Benzoyl Chloride Derivatives

The classical synthesis of 2-(dimethylamino)benzoyl chloride involves the direct reaction of benzoyl chloride derivatives with dimethylamine under controlled conditions. A widely documented method entails treating benzoyl chloride with dimethylamine in anhydrous dichloromethane at temperatures between 0–5°C to mitigate excessive exothermicity [3]. This nucleophilic substitution proceeds via the displacement of the chloride ion by dimethylamine, yielding the intermediate 2-(dimethylamino)benzamide, which is subsequently treated with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) to form the target acyl chloride [4].

Key considerations in traditional routes include:

  • Stoichiometric ratios: A 1:1 molar ratio of benzoyl chloride to dimethylamine ensures minimal side product formation, though excess dimethylamine (1.2 equivalents) is sometimes employed to drive the reaction to completion [3].
  • Solvent selection: Dichloromethane and tetrahydrofuran (THF) are preferred for their inertness and ability to dissolve both reactants .
  • Temperature control: Maintaining subambient temperatures (-10°C to 10°C) prevents thermal degradation of the acyl chloride [4].

A representative procedure from the literature involves dissolving 2-(dimethylamino)benzoic acid in dichloromethane with catalytic N,N-dimethylformamide (DMF), followed by dropwise addition of thionyl chloride. The mixture is refluxed for 6–10 hours, after which volatiles are removed under vacuum to isolate the crude product [4].

The solubility characteristics of 2-(dimethylamino)benzoyl chloride are primarily governed by its acyl chloride functionality and the presence of the dimethylamino substituent. The compound demonstrates excellent solubility in aprotic organic solvents while showing reactive behavior toward protic solvents [4] [5] [6].

In dichloromethane, the compound exhibits high solubility, making this solvent a preferred choice for synthetic applications involving acyl chlorides [7] [8] [9]. The miscibility with dichloromethane is enhanced by the similar polarity characteristics, as dichloromethane is slightly polar and miscible with many organic solvents while being immiscible with water [8]. This solvent compatibility is crucial for synthetic protocols, as evidenced by the widespread use of dichloromethane solutions of acyl chlorides in organic chemistry [7] [10] [11].

The compound also demonstrates high solubility in other aprotic solvents including diethyl ether, tetrahydrofuran, and chloroform [4] [6]. These solvents provide suitable media for reactions involving 2-(dimethylamino)benzoyl chloride without competing nucleophilic interactions that might occur with protic solvents [5] [6].

Solvent TypeSolubilityBehavior
DichloromethaneHighExcellent compatibility for synthesis
Diethyl EtherHighGood solubility, suitable for reactions
TetrahydrofuranHighExcellent solvent for acyl chloride reactions
ChloroformHighHigh solubility, commonly used
AcetoneModerateModerate solubility, may participate in reactions
WaterReactsRapid hydrolysis to form corresponding acid and hydrochloric acid
AlcoholsReactsAlcoholysis to form esters and hydrochloric acid

In aqueous media, 2-(dimethylamino)benzoyl chloride undergoes rapid hydrolysis following the general mechanism characteristic of acyl chlorides [12] [13]. The hydrolysis reaction proceeds according to the equation: R-COCl + H2O → R-COOH + HCl, where the acyl chloride reacts with water to form the corresponding 2-(dimethylamino)benzoic acid and hydrochloric acid [12] [13]. This hydrolysis reaction is typically rapid and exothermic, making the compound incompatible with aqueous systems [14].

Similarly, in alcoholic solvents such as methanol and ethanol, the compound undergoes alcoholysis reactions to form the corresponding esters [13]. This reactivity pattern is characteristic of acyl chlorides and must be considered when selecting appropriate solvents for storage and handling.

Thermal Stability and Decomposition Pathways

The thermal stability of 2-(dimethylamino)benzoyl chloride follows patterns similar to other substituted benzoyl chlorides, with decomposition pathways influenced by both the acyl chloride functionality and the dimethylamino substituent [16] [17]. Understanding these thermal behaviors is crucial for safe handling, storage, and synthetic applications.

At ambient temperatures under dry conditions, 2-(dimethylamino)benzoyl chloride remains relatively stable [18] [19]. The compound can be stored at room temperature for extended periods when protected from moisture and maintained under inert atmospheric conditions [18]. However, as temperature increases, several decomposition pathways become thermodynamically and kinetically favorable.

The primary thermal decomposition pathway involves the elimination of hydrogen chloride, following mechanisms similar to those observed for other acyl chlorides [17]. Studies on acetyl chloride thermal decomposition have shown that at temperatures between 242-350°C, equilibrium is established between the acyl chloride and products including ketene and hydrogen chloride [17]. For 2-(dimethylamino)benzoyl chloride, analogous reactions would involve the formation of the corresponding ketene derivative and hydrogen chloride evolution.

Temperature Range (°C)Stability BehaviorPrimary Decomposition Products
25-50Stable under dry conditionsNo significant decomposition
50-100Generally stable with minimal decompositionTrace hydrogen chloride evolution
100-150Beginning of thermal decompositionHydrogen chloride and corresponding acid
150-200Significant decomposition occursHydrogen chloride and polymerization products
200-250Rapid decompositionComplex mixture of decomposition products
>250Complete decompositionCarbonization and gaseous products

The decomposition kinetics are significantly influenced by the presence of the dimethylamino group, which can participate in intramolecular interactions and influence the stability of intermediate species [16]. Research on substituted benzoyl chlorides has demonstrated that electron-donating groups like dimethylamino can affect both the rate and mechanism of thermal decomposition [16].

Secondary decomposition pathways may involve the dimethylamino group itself, potentially leading to the formation of various nitrogen-containing products. The thermal decomposition of compounds containing dimethylamino groups often involves demethylation reactions, formation of iminium species, and subsequent rearrangements [16].

In the presence of moisture, thermal decomposition is accelerated due to the competing hydrolysis reaction, which generates hydrochloric acid that can catalyze further decomposition processes [16] [18]. This emphasizes the importance of maintaining dry conditions during heating operations involving this compound.

Acid/Base Reactivity and pH-Dependent Behavior

The acid/base reactivity of 2-(dimethylamino)benzoyl chloride is dominated by the highly electrophilic nature of the acyl chloride functionality, while the dimethylamino group contributes basic character that can influence overall reactivity patterns [12] [13].

In strongly acidic conditions (pH 0-2), the compound exhibits relative stability due to protonation of the dimethylamino group, which reduces its nucleophilicity and eliminates potential intramolecular interactions [13]. Under these conditions, the acyl chloride functionality remains intact, and hydrolysis rates are minimized due to the reduced nucleophilicity of water in acidic media [12] [20].

As pH increases toward neutral conditions, hydrolysis rates increase dramatically [12] [20]. The mechanism involves nucleophilic attack by water molecules on the carbonyl carbon of the acyl chloride, followed by elimination of chloride ion [12] [13]. This process is accelerated by the presence of bases that can facilitate the departure of the chloride leaving group.

pH RangeReactivity PatternEstimated Half-lifeDominant Mechanism
0-2 (Strongly Acidic)Relatively stable>24 hoursProtonation of amino group
2-4 (Moderately Acidic)Slow hydrolysis>12 hoursReduced water nucleophilicity
4-6 (Weakly Acidic)Moderate hydrolysis4-8 hoursNeutral hydrolysis
6-8 (Neutral)Rapid hydrolysis1-2 hoursWater nucleophilic attack
8-10 (Weakly Basic)Very rapid hydrolysis10-30 minutesBase-catalyzed hydrolysis
10-12 (Moderately Basic)Extremely rapid hydrolysis1-5 minutesHydroxide ion attack
>12 (Strongly Basic)Instantaneous hydrolysis<1 minuteDirect hydroxide substitution

In basic conditions, the reaction mechanism shifts to direct nucleophilic attack by hydroxide ions, which are much more nucleophilic than water [13]. This leads to extremely rapid hydrolysis rates, with complete conversion occurring within minutes or even seconds in strongly basic media [12] [13].

The dimethylamino group introduces additional complexity to the acid/base behavior. In acidic conditions, protonation of the dimethylamino nitrogen creates a positively charged ammonium species, which can influence the electron density distribution in the aromatic ring and potentially affect the reactivity of the acyl chloride group . Conversely, in basic conditions, the dimethylamino group remains neutral and can participate in electron donation to the aromatic system.

The compound's behavior in buffered systems is particularly relevant for biological and pharmaceutical applications. In physiological pH ranges (7.2-7.4), rapid hydrolysis occurs, with the compound having a half-life measured in hours rather than days [12]. This characteristic must be considered when designing formulations or synthetic protocols involving aqueous or partially aqueous systems.

XLogP3

2.7

Hydrogen Bond Acceptor Count

2

Exact Mass

183.0450916 g/mol

Monoisotopic Mass

183.0450916 g/mol

Heavy Atom Count

12

Dates

Last modified: 11-21-2023

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